molecular formula C20H10N4O4 B3259312 2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone CAS No. 31663-81-7

2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

Cat. No.: B3259312
CAS No.: 31663-81-7
M. Wt: 370.3 g/mol
InChI Key: CLOOVFSTYYVWGH-UHFFFAOYSA-N
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Description

2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a polycyclic heteroaromatic compound featuring a pyrrolo[3,4-f]isoindole core substituted with two pyridin-2-yl groups at positions 2 and 5. Its pyridyl substituents enhance metal-binding capabilities, making it a candidate for constructing supramolecular architectures or catalytic systems .

Properties

IUPAC Name

2,6-dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N4O4/c25-17-11-9-13-14(20(28)24(19(13)27)16-6-2-4-8-22-16)10-12(11)18(26)23(17)15-5-1-3-7-21-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOOVFSTYYVWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves the reaction of pyridine derivatives with pyromellitic dianhydride under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrroloisoindole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced analogs .

Scientific Research Applications

2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The physicochemical and functional properties of pyrrolo[3,4-f]isoindole tetrones are highly dependent on substituents at positions 2 and 6. Below is a systematic comparison with key derivatives:

Substituent-Driven Structural and Functional Variations

Compound Name Substituents (Positions 2 & 6) Molecular Formula Key Properties Applications/Findings References
2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone Pyridin-2-yl C₂₀H₁₀N₄O₄ High rigidity, strong metal coordination via pyridyl N-atoms. Potential ligand for Cu(II) complexes; modularity in supramolecular assembly.
2,6-Bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole tetrone Pyridin-3-ylmethyl C₂₄H₂₄N₄O₄ Flexible methylene bridge; variable conformations. Forms stable CuCl₄²⁻ complexes with thermochromic properties.
2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone Methyl C₁₂H₁₀N₂O₄ Reduced polarity; enhanced solubility in organic solvents. Intermediate for functionalized derivatives; limited coordination utility.
2,6-Bis[(S)-1-phenylethyl]pyrrolo[3,4-f]isoindole tetrone (S)-1-Phenylethyl C₂₈H₂₄N₂O₄ Bulky chiral substituents; induces stereoselectivity. Pharmaceutical applications (e.g., chiral templates).
2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole tetrone 2-Ethylhexyl C₂₆H₃₆N₂O₄ Lipophilic; improves processability in polymer matrices. Organic electronics (e.g., electron-transport layers).
2,6-Dihydroxypyrrolo[3,4-f]isoindole-1,3,5,7-tetrone Hydroxyl C₁₀H₄N₂O₆ Polar, hydrogen-bonding capacity; acidic protons. Environmental inhibitors (e.g., methane emission suppression at 300 mg/kg in mice).

Key Insights from Comparative Analysis

  • Coordination Chemistry : Pyridyl-substituted derivatives exhibit superior metal-binding capabilities compared to alkyl or aryl analogs. For example, the pyridin-3-ylmethyl variant forms stable CuCl₄²⁻ complexes with thermochromic behavior, while the pyridin-2-yl derivative’s rigid structure may favor distinct coordination geometries .
  • Solubility and Processability: Alkyl chains (e.g., 2-ethylhexyl) enhance solubility in nonpolar solvents, critical for industrial applications like thin-film fabrication . Conversely, hydroxylated derivatives are water-soluble but prone to hydrolysis under acidic conditions .
  • Biological Relevance : The (S)-1-phenylethyl derivative’s chirality suggests utility in enantioselective catalysis or drug design, whereas the hydroxylated analog’s low toxicity profile supports its use as an environmental inhibitor .
  • Thermal Stability: Metal-coordinated derivatives (e.g., CuCl₄²⁻ complexes) display higher thermal resilience (>200°C) compared to non-coordinated analogs, aligning with trends observed in zirconium-based MOFs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Reactant of Route 2
2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

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